molecular formula C6H9NO3 B11923295 2-(2-Methyl-4-oxoazetidin-1-yl)acetic acid

2-(2-Methyl-4-oxoazetidin-1-yl)acetic acid

Cat. No.: B11923295
M. Wt: 143.14 g/mol
InChI Key: JPHWXFNNEAJTDV-UHFFFAOYSA-N
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Description

2-(2-Methyl-4-oxoazetidin-1-yl)acetic acid is a compound that belongs to the class of azetidinones, which are four-membered lactam structures. This compound is of significant interest due to its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is carried out under controlled conditions to ensure the formation of the azetidinone ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of 2-(2-Methyl-4-oxoazetidin-1-yl)acetic acid may involve large-scale synthesis using similar cycloaddition reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-4-oxoazetidin-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the azetidinone ring, such as hydroxylated or aminated compounds .

Scientific Research Applications

2-(2-Methyl-4-oxoazetidin-1-yl)acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methyl-4-oxoazetidin-1-yl)acetic acid is unique due to its four-membered azetidinone ring, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

2-(2-methyl-4-oxoazetidin-1-yl)acetic acid

InChI

InChI=1S/C6H9NO3/c1-4-2-5(8)7(4)3-6(9)10/h4H,2-3H2,1H3,(H,9,10)

InChI Key

JPHWXFNNEAJTDV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)N1CC(=O)O

Origin of Product

United States

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